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Benzylamine, N-octyl-

Catalog No.
S748992
CAS No.
1667-16-9
M.F
C15H25N
M. Wt
219.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylamine, N-octyl-

CAS Number

1667-16-9

Product Name

Benzylamine, N-octyl-

IUPAC Name

N-benzyloctan-1-amine

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3

InChI Key

VRYPROVLGPMATH-UHFFFAOYSA-N

SMILES

CCCCCCCCNCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCNCC1=CC=CC=C1

Limited research: While N-Octyl-Benzylamine (NOB) exists and is listed in various databases like PubChem , there is currently limited scientific research exploring its specific applications.

Potential areas of investigation: Based on its chemical structure, NOB possesses certain properties that could be of interest for further research:

  • Amphiphilic nature: NOB contains both hydrophobic (water-fearing) and hydrophilic (water-loving) regions in its molecule. This amphiphilic nature allows it to potentially interact with both water and organic solvents, making it a candidate for applications in areas like:
    • Surfactant development: Surfactants are used in various industries for purposes like cleaning, emulsification, and dispersion. NOB's potential amphiphilic properties could be explored for developing novel surfactants.
    • Drug delivery: Amphiphilic molecules are often used in drug delivery systems to improve the solubility and bioavailability of drugs. Exploring NOB in this context would require further investigation into its biocompatibility and interaction with biological systems.

Important note: It is crucial to emphasize that these are purely hypothetical applications based on NOB's structural properties. Extensive research and testing would be necessary to establish its safety and efficacy for any specific use case.

Further research needed: More research is needed to understand the potential applications of N-Octyl-Benzylamine. This includes exploring its:

  • Physical and chemical properties: A thorough characterization of its properties like solubility, stability, and reactivity is essential.
  • Biological activity: Investigating its potential interactions with biological systems and its impact on living organisms.
  • Environmental impact: Assessing its potential effects on the environment and its biodegradability.

Benzylamine, N-octyl- has the molecular formula C20H35N and a molecular weight of approximately 289.49 g/mol. It features a benzyl group (C6H5CH2) linked to an octyl amine chain. This compound is a colorless to light yellow liquid with strong alkaline properties, making it suitable for various industrial applications .

There is no current research available on the specific mechanism of action of N-octylbenzylamine. Due to its amphiphilic nature, it might have potential applications in areas like surfactant development or material science, but this is speculative and requires further investigation.

Limited information exists on the safety hazards of N-octylbenzylamine. However, as a general guideline for aromatic amines, it is recommended to handle the compound with gloves and in a well-ventilated area due to potential skin irritation and respiratory issues []. Further research is needed to determine specific toxicity data.

Benzylamine derivatives, including N-octyl-, are pivotal in synthesizing various target molecules. Key reactions include:

  • Formation of N-benzylidenes through aerobic oxidative condensation.
  • Synthesis of pyrimidine amides, benzylamine enaminone derivatives, and benzazetidine.
  • Oxidative transformations of amines to imines using photocatalysis .

These reactions highlight the compound's versatility as a building block in organic chemistry.

Benzylamine, N-octyl- exhibits significant biological activity:

  • Antimycotic Properties: It can inhibit squalene epoxidase in ergosterol biosynthesis, affecting fungal cell membrane integrity.
  • Pharmacokinetics: The compound is absorbed within two hours post-administration, with a half-life ranging from 210 to 327 hours and an accumulation ratio of 138 to 152.
  • Biochemical Pathways: It may interfere with several biochemical pathways related to cell membrane functions in fungi.

The synthesis of Benzylamine, N-octyl- can be achieved through several methods:

  • Reaction of Benzyl Chloride with Ammonia: This is the primary industrial route.
  • Reduction of Benzonitrile: This method involves catalytic hydrogenation over Raney nickel.
  • Reductive Amination: Utilizing benzaldehyde and n-octylamine or other amines .

Recent advancements have introduced sustainable catalytic methodologies for synthesizing benzylamines, further enhancing their production efficiency.

Benzylamine, N-octyl- finds extensive use in various fields:

  • Pharmaceuticals: It serves as a precursor for numerous drugs and is involved in the synthesis of compounds like alniditan and nebivolol.
  • Organic Synthesis: Utilized as a building block for synthesizing complex organic molecules.
  • Industrial

Studies on the interactions of Benzylamine, N-octyl- indicate its potential effects on various biological systems. For instance, its derivatives have been shown to exhibit antimicrobial activity against certain fungi by disrupting their cellular processes. Additionally, research into its pharmacokinetic profile reveals insights into how it behaves within biological systems and its potential therapeutic effects .

Similar Compounds: Comparison

Several compounds share structural similarities with Benzylamine, N-octyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzylamineC6H7NBasic structure; widely used in pharmaceuticals.
OctylamineC8H19NStraight-chain amine; used in surfactants.
1-PhenylethylamineC9H13NChiral derivative; used in asymmetric synthesis.
N,N-DimethylbenzylamineC10H15NMethylated derivative; utilized in various reactions.

Benzylamine, N-octyl- stands out due to its unique combination of a long alkane chain with a benzene ring, providing distinct properties that enhance its utility in both industrial and pharmaceutical applications.

XLogP3

4.7

Other CAS

1667-16-9

Wikipedia

Benzylamine, N-octyl-

Dates

Last modified: 08-15-2023

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